3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a 7-oxabicyclo[2.2.1]heptane core and a dichloroanilino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the 7-oxabicyclo[2.2.1]heptane core. The subsequent introduction of the dichloroanilino group is achieved through a series of substitution reactions, often involving chlorination and amination steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .
Scientific Research Applications
3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The dichloroanilino group can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for high-affinity binding and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dichloroanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-[(3,4-Dichloroanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid derivatives
Uniqueness
The uniqueness of 3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13Cl2NO4 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[(3,4-dichlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H13Cl2NO4/c15-7-2-1-6(5-8(7)16)17-13(18)11-9-3-4-10(21-9)12(11)14(19)20/h1-2,5,9-12H,3-4H2,(H,17,18)(H,19,20)/t9-,10+,11+,12-/m1/s1 |
InChI Key |
TUYRIFLYKDPQGQ-NOOOWODRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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